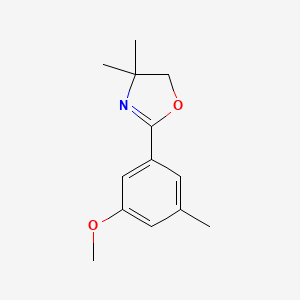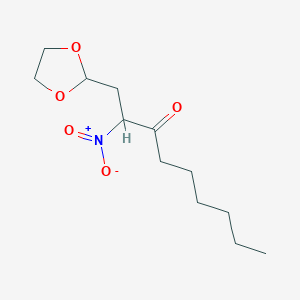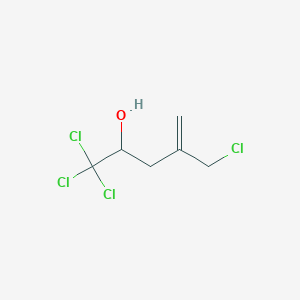
1,2-Dimethyl-2,5-dihydro-1h-phosphole 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dimethyl-2,5-dihydro-1h-phosphole 1-oxide is a chemical compound belonging to the class of phospholes, which are heterocyclic compounds containing a phosphorus atom in the ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Dimethyl-2,5-dihydro-1h-phosphole 1-oxide can be synthesized through several methods. One common approach involves the reaction of dichlorophenylphosphine with isoprene, followed by oxidation. The reaction conditions typically include the use of a solvent such as tetrahydrofuran (THF) and a base like triethylamine. The mixture is stirred at room temperature, and the product is purified through column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dimethyl-2,5-dihydro-1h-phosphole 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the oxide to the corresponding phosphine.
Substitution: The compound can undergo substitution reactions where the phosphorus atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel complexes.
Major Products Formed
The major products formed from these reactions include various phosphine oxides, phosphines, and substituted phospholes, depending on the reagents and conditions used .
Aplicaciones Científicas De Investigación
1,2-Dimethyl-2,5-dihydro-1h-phosphole 1-oxide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the synthesis of materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 1,2-Dimethyl-2,5-dihydro-1h-phosphole 1-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then interact with biological molecules. The pathways involved include the modulation of enzyme activity and the inhibition of specific signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-1-phenyl-2,5-dihydro-1H-phosphole 1-oxide: Similar in structure but with a phenyl group instead of a methyl group.
3-Methyl-1-phenyl-2-phospholene 1-oxide: Another related compound with a different substitution pattern on the phosphole ring
Uniqueness
1,2-Dimethyl-2,5-dihydro-1h-phosphole 1-oxide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
91469-24-8 |
|---|---|
Fórmula molecular |
C6H11OP |
Peso molecular |
130.12 g/mol |
Nombre IUPAC |
1,2-dimethyl-2,5-dihydro-1λ5-phosphole 1-oxide |
InChI |
InChI=1S/C6H11OP/c1-6-4-3-5-8(6,2)7/h3-4,6H,5H2,1-2H3 |
Clave InChI |
MDUAQARPWXWVEK-UHFFFAOYSA-N |
SMILES canónico |
CC1C=CCP1(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-{[1-(Dodecyloxy)-3-methoxypropan-2-YL]oxy}propane-1,2-diol](/img/structure/B14355857.png)
![4-[4-(2-Methylbutoxy)phenyl]cyclohexane-1-carboxylic acid](/img/structure/B14355862.png)


![[2-(3,4-Dichlorophenyl)cyclopropyl]urea](/img/structure/B14355886.png)





![Silane, [(1-methoxy-2-methylcyclopropyl)oxy]trimethyl-](/img/structure/B14355908.png)

